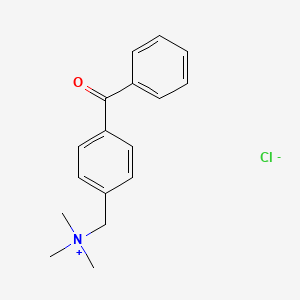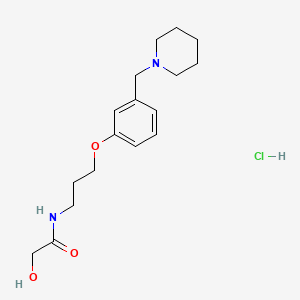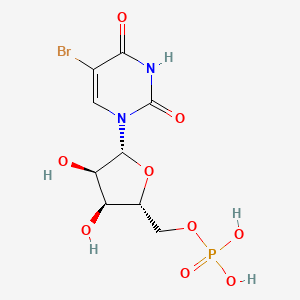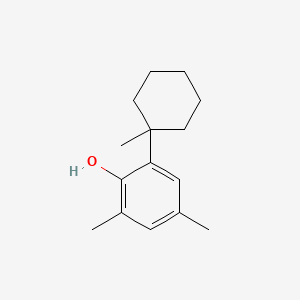
2-(3-硝基苯基)-1,3-二氧杂环戊烷
描述
The compound “2-(3-Nitrophenyl)-1,3-dioxolane” likely contains a nitrophenyl moiety, which consists of a benzene ring with a carbon bearing a nitro group . Nitrophenyl compounds are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
While specific synthesis information for “2-(3-Nitrophenyl)-1,3-dioxolane” was not found, nitrophenyl compounds can generally be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study on a related compound, 4- (3-Nitrophenyl)thiazol-2-ylhydrazone, describes its synthesis and evaluation for inhibitory effect on human monoamine oxidase .科学研究应用
Medicinal Chemistry: Anticancer Agents
The nitrophenyl group in 2-(3-Nitrophenyl)-1,3-dioxolane can be utilized in the synthesis of novel anticancer agents. Nitrogen-containing heterocycles, such as those derived from this compound, have shown promising activity against various cancer cell lines. Researchers have designed fused tricyclic derivatives that exhibit significant physiological properties and potential applications in medicinal chemistry .
Materials Science: Photocatalytic Applications
In materials science, the compound’s derivatives have been explored for their photocatalytic activities. Metal complexes derived from similar nitrophenyl compounds have been synthesized and studied for their ability to degrade organic pollutants under visible light irradiation, showcasing their potential in environmental cleanup technologies .
Environmental Science: Pollution Remediation
The photocatalytic efficiency of metal complexes derived from nitrophenyl compounds, akin to 2-(3-Nitrophenyl)-1,3-dioxolane, has been investigated for the degradation of dyes like malachite green. These studies are crucial for the development of new methods to remove harmful pollutants from the environment .
Analytical Chemistry: Bioconjugation
Compounds with nitrophenyl groups are often used as photolinkers in bioconjugation techniques. They facilitate the immobilization of biomolecules onto polymer surfaces, which is essential for various biochemical assays and chemical syntheses. The flexible chemistry of nitrophenyl azides, for instance, has been harnessed for biomolecule immobilization and bioconjugation .
Pharmacology: Drug Development
The structural motif of 2-(3-Nitrophenyl)-1,3-dioxolane can be found in pharmacologically active molecules. Derivatives of this compound may serve as intermediates in the synthesis of drugs with diverse biological activities, including anti-inflammatory and antiviral properties .
Biotechnology: Antibody Recognition Studies
In biotechnology, the structural and functional evaluation of antibodies recognizing specific antigens can be facilitated by small molecules like 2-(3-Nitrophenyl)-1,3-dioxolane. These studies help in understanding protein recognition mechanisms and developing therapeutic antibodies .
未来方向
属性
IUPAC Name |
2-(3-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGPCAYIEHLIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286687 | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1,3-dioxolane | |
CAS RN |
6952-67-6 | |
| Record name | 6952-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

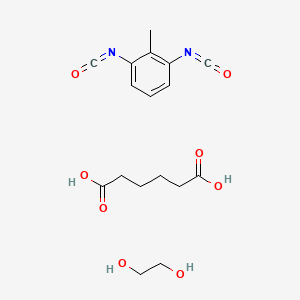
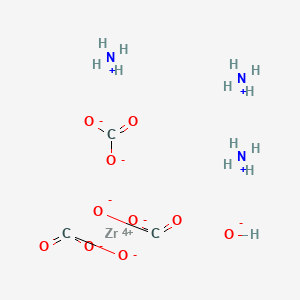
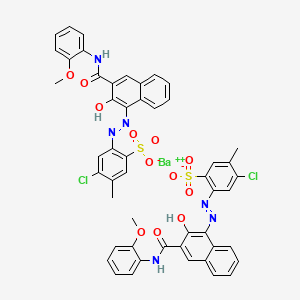
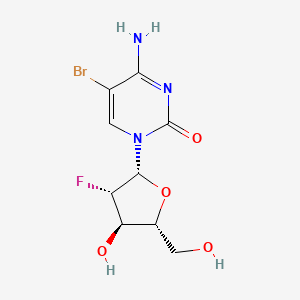

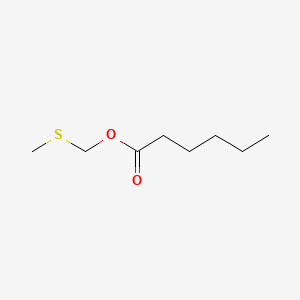
![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
